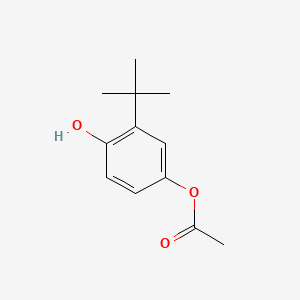

4-Acetoxy-2-tert-butylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-tert-butyl-4-hydroxyphenyl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8(13)15-9-5-6-11(14)10(7-9)12(2,3)4/h5-7,14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSIBRHDTGCDPAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061050 | |

| Record name | 1,4-Benzenediol, 2-(1,1-dimethylethyl)-, 4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717-47-5 | |

| Record name | 1,4-Benzenediol, 2-(1,1-dimethylethyl)-, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butylhydroquinone 4-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000717475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Acetoxy-2-tert-butylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2-(1,1-dimethylethyl)-, 4-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Benzenediol, 2-(1,1-dimethylethyl)-, 4-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERT-BUTYLHYDROQUINONE 4-ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6G79J7HKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry for 4 Acetoxy 2 Tert Butylphenol

Established and Emerging Synthetic Pathways

The primary route to 4-acetoxy-2-tert-butylphenol involves the esterification of 2-tert-butylphenol (B146161). This can be accomplished using various acetylating agents, with acetic anhydride (B1165640) being a common choice. mdpi.comfrontiersin.org

Strategies for Acetylation of 2-tert-Butylphenol and Analogues

The classical method for acetylating phenols like 2-tert-butylphenol is the Friedel-Crafts acylation, which traditionally uses Lewis acid catalysts. researchgate.net However, this method often requires stoichiometric amounts of the catalyst and can lead to environmental concerns due to corrosive and toxic reagents. organic-chemistry.org

A common laboratory and industrial approach involves the reaction of 2-tert-butylphenol with acetic anhydride. mdpi.comfrontiersin.org This reaction can be promoted by either acid or base catalysts. mdpi.com The choice of catalyst and reaction conditions can influence the selectivity and yield of the desired product. For instance, the O-acetylation of phenols can be achieved with good yields using a stoichiometric amount of acetic anhydride in the presence of a catalyst like vanadyl sulfate (B86663). frontiersin.org

Another relevant transformation is the Fries rearrangement, where an aryl ester, such as this compound, is converted to a hydroxy aryl ketone. byjus.comsigmaaldrich.com This reaction is typically catalyzed by Brønsted or Lewis acids and is selective for the ortho and para positions. byjus.comsigmaaldrich.com The reaction conditions, including temperature and solvent, can direct the regioselectivity of the acyl group migration. byjus.com

Novel Approaches to Phenol (B47542) Functionalization

Emerging research focuses on developing more efficient and environmentally benign methods for synthesizing phenolic esters. One novel approach involves conducting catalytic reactions in the presence of liquid metal alloys, which has been shown to modify the activity, selectivity, and stability of zeolite catalysts in phenol acylation, favoring the formation of esters. acs.org

Furthermore, direct C-H functionalization of phenols represents an alternative route to access valuable materials. rsc.org This includes metal-catalyzed acylation strategies that can achieve regioselective C-acylation of phenols. rsc.org While not a direct synthesis of this compound, these methods showcase advanced strategies for modifying the phenol ring that could potentially be adapted.

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key factors include the choice of catalyst, solvent, temperature, and reaction time.

Catalytic Systems for Enhanced Selectivity and Efficiency

A wide array of both homogeneous and heterogeneous catalysts have been investigated for the acetylation of phenols. mdpi.com Heterogeneous catalysts are often preferred due to their ease of separation and recyclability. mdpi.com Examples of heterogeneous catalysts used for acetylation include zeolites, ionic liquids, and various metal oxides. mdpi.comacs.org

For instance, cobalt(II) chloride has been shown to be a highly efficient catalyst for the O-acylation of phenols with acetyl chloride under solvent-free conditions, offering high yields in short reaction times. scirp.org The catalyst can also be recovered and reused multiple times without a significant loss in activity. scirp.org Vanadium-based catalysts, such as vanadyl sulfate, have also been employed for the O-acetylation of phenols with acetic anhydride, demonstrating good yields. frontiersin.org The use of solid acid catalysts like Hβ zeolite has proven effective in the acetylation of other aromatic compounds and can be recovered and reused. tsijournals.com

The following table summarizes the performance of various catalytic systems in phenol acetylation reactions, providing insights into potential catalysts for the synthesis of this compound.

| Catalyst | Acetylating Agent | Substrate | Yield (%) | Reaction Conditions | Reference |

| Cobalt(II) chloride (1 mol%) | Acetyl chloride | Phenol | 99 | Room temp, solvent-free, 20 sec | scirp.org |

| Vanadyl sulfate (1%) | Acetic anhydride | Phenyl | Good | Not specified | frontiersin.org |

| Hβ zeolite | Acetic anhydride | Thiophene | 98.6 | 60°C, normal pressure | tsijournals.com |

| None | Acetic anhydride | Benzyl alcohol | 100 | 60°C, 7 h, solvent-free | mdpi.com |

Solvent Effects and Reaction Parameter Tuning

The choice of solvent can significantly influence the outcome of chemical reactions, including the synthesis of this compound. In some cases, solvent-free conditions are advantageous, offering a greener and more efficient process. mdpi.comfrontiersin.org For example, the acetylation of phenols has been successfully carried out under solvent- and catalyst-free conditions, providing high yields in shorter reaction times compared to conventional methods. mdpi.com

Temperature is another critical parameter. For the Fries rearrangement of aryl esters, lower reaction temperatures tend to favor the formation of the para-substituted product, while higher temperatures favor the ortho-isomer. byjus.com In the alkylation of phenol with tert-butyl alcohol, a related reaction for synthesizing the precursor, optimizing the reaction temperature, time, and catalyst dosage is crucial for maximizing the conversion and selectivity. nih.govrasayanjournal.co.in

The molar ratio of reactants also plays a key role. In the acetylation of thiophene, increasing the molar ratio of acetic anhydride to the substrate was found to improve the reaction efficiency and yield. tsijournals.com

Green Chemistry Principles in the Preparation of this compound

The application of green chemistry principles is increasingly important in chemical synthesis to minimize environmental impact. This includes the use of non-toxic, renewable starting materials, employing catalytic reagents over stoichiometric ones, and reducing waste generation.

Solvent-free reaction conditions are a key aspect of green chemistry. mdpi.comfrontiersin.org The acetylation of phenols, for example, can be performed efficiently without any solvent, which simplifies the work-up procedure and reduces waste. mdpi.com The use of recyclable heterogeneous catalysts also aligns with green chemistry principles by minimizing catalyst waste. mdpi.comscirp.org

Another green approach is the use of alternative, less hazardous acetylating agents. While acetic anhydride is common, research into greener alternatives is ongoing. frontiersin.org For example, isopropenyl acetate (B1210297) has been investigated as a greener acetylating reagent in some contexts. frontiersin.org

Precursor Chemistry and Structural Diversification Relevant to this compound

The foundation for synthesizing this compound lies in the chemistry of its direct precursor, 2-tert-butylphenol. The structure of this intermediate allows for various chemical modifications, though the focus here is on its preparation and subsequent acetylation.

Synthesis of Key Phenolic Intermediates

The primary phenolic intermediate required for the synthesis of this compound is 2-tert-butylphenol . This compound is industrially prepared through the acid-catalyzed Friedel-Crafts alkylation of phenol with isobutene. vinatiorganics.comwikipedia.org The reaction involves the electrophilic addition of the tert-butyl group to the ortho position of the phenol ring.

Several catalytic systems have been developed to optimize the selectivity for the ortho-product over the para-isomer (4-tert-butylphenol) and the di-substituted product (2,4-di-tert-butylphenol). researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields of the desired 2-tert-butylphenol. vinatiorganics.comvinatiorganics.com

Common methods include the use of strong acids or solid acid catalysts. For instance, reacting phenol with isobutene in the presence of a sulfonated polystyrene-polydivinylbenzene ion exchange resin at 95°C can achieve a selectivity of 88% for 2-tert-butylphenol. vinatiorganics.comvinatiorganics.com Another approach utilizes gamma-aluminium trioxide as a catalyst to produce the compound with high purity. vinatiorganics.com

The subsequent step to obtain the target molecule is the O-acetylation of the 2-tert-butylphenol intermediate. This is a standard esterification reaction where the hydroxyl group of the phenol reacts with an acetylating agent. Common acetylating agents include acetic anhydride or acetyl chloride. This reaction can be catalyzed by acids or bases. For example, various phenols and alcohols can be efficiently acylated with acetyl chloride using cobalt(II) chloride as a catalyst under solvent-free conditions. scirp.org Another study demonstrated that 2-substituted phenols can be converted to their corresponding phenol acetates in good yield using isopropenyl acetate with methanesulfonic acid. cas.cz

| Reaction Step | Reactants | Catalyst/Reagents | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Alkylation | Phenol, Isobutene | Sulfonated polystyrene-polydivinylbenzene ion exchange resin | 95°C | 2-tert-butylphenol | vinatiorganics.comvinatiorganics.com |

| Alkylation | Phenol, Isobutene | gamma-Aluminium trioxide | - | 2-tert-butylphenol | vinatiorganics.com |

| Acetylation | 2-tert-butylphenol, Acetyl chloride | Cobalt(II) chloride | Solvent-free, Room temp. | This compound | scirp.org |

| Acetylation | 2-tert-butylphenol, Isopropenyl acetate | Methanesulfonic acid | - | This compound | cas.cz |

Stereochemical Considerations in Precursor Synthesis

The synthesis of the direct aromatic precursor, 2-tert-butylphenol, from phenol and isobutene does not generate any stereocenters, as the molecule is achiral. However, the structural diversification of 2-tert-butylphenol can lead to products with significant stereochemical complexity.

A notable example is the hydrogenation of 2-tert-butylphenol to produce 2-tert-butylcyclohexanol . wikipedia.orgvinatiorganics.com This reduction of the aromatic ring creates two stereocenters in the resulting cyclohexane (B81311) ring, leading to the formation of cis and trans diastereomers. google.com

The ratio of these stereoisomers is highly dependent on the catalyst and reaction conditions used for the hydrogenation. The cis-isomer of 2-tert-butylcyclohexyl acetate, derived from the corresponding alcohol, is a valuable fragrance known as Agrumex HC. google.com Therefore, synthetic methods are often tailored to maximize the yield of the cis-2-tert-butylcyclohexanol (B1618334) precursor. Processes have been developed that can achieve a cis:trans isomer ratio of up to 95:5. google.com This highlights how the achiral phenolic intermediate, 2-tert-butylphenol, serves as a critical precursor for compounds where stereochemistry is a key determinant of their properties and applications. ontosight.ai

Chemical Transformations and Reactivity Profile of 4 Acetoxy 2 Tert Butylphenol

Hydrolysis and Deacetylation Reactions of the Acetoxy Moiety

The acetoxy group in 4-acetoxy-2-tert-butylphenol can be cleaved through hydrolysis under acidic, basic, or enzymatic conditions to yield 2-tert-butylhydroquinone. This deacetylation is a common transformation for phenolic acetates.

Under acidic conditions, the hydrolysis of this compound is initiated by the protonation of the carbonyl oxygen of the acetoxy group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a tetrahedral intermediate, followed by the elimination of acetic acid to yield the corresponding phenol (B47542), 2-tert-butylhydroquinone.

The general mechanism for acid-catalyzed ester hydrolysis proceeds as follows:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (H₃O⁺).

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of the leaving group: The protonated hydroxyl group leaves as a neutral water molecule, and the carbonyl group is reformed.

Deprotonation: The protonated carbonyl group of the carboxylic acid is deprotonated by water to regenerate the acid catalyst and form the final carboxylic acid product.

Base-catalyzed hydrolysis, or saponification, of this compound involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the acetoxy group. This reaction is typically irreversible and leads to the formation of an acetate (B1210297) salt and the corresponding phenoxide. Subsequent acidification of the reaction mixture is necessary to obtain the final phenolic product, 2-tert-butylhydroquinone.

The established mechanism for base-catalyzed ester hydrolysis involves the following steps:

Nucleophilic attack of hydroxide: The hydroxide ion directly attacks the carbonyl carbon of the ester.

Formation of a tetrahedral intermediate: This attack results in the formation of a tetrahedral oxyanionic intermediate.

Collapse of the intermediate: The intermediate collapses, expelling the phenoxide as the leaving group and forming acetic acid.

| Reaction Condition | Reactants | Products | Key Features |

| Acidic Hydrolysis | This compound, H₂O, H⁺ catalyst | 2-tert-butylhydroquinone, Acetic Acid | Reversible, requires excess water to drive to completion. |

| Basic Hydrolysis | This compound, NaOH | Sodium 2-tert-butylhydroquinoxide, Sodium Acetate | Irreversible, proceeds to completion. |

Enzymatic deacetylation offers a mild and often highly selective alternative to chemical hydrolysis. Lipases are a class of enzymes that are commonly employed for the hydrolysis of ester bonds. The use of lipases for the deacetylation of phenolic acetates is a well-documented process in organic synthesis, valued for its high chemoselectivity and regioselectivity, as well as its environmentally benign nature.

While specific studies on the enzymatic deacetylation of this compound are not extensively reported, lipases from various sources, such as Candida antarctica lipase B (CALB), are known to catalyze the hydrolysis of a wide range of phenolic acetates. The reaction typically proceeds in an aqueous buffer or a biphasic system to facilitate the interaction between the enzyme and the substrate. The selectivity of the enzyme can be influenced by the reaction medium, temperature, and the specific lipase used.

Electrophilic Aromatic Substitution on the Phenolic Ring of this compound

In the case of this compound, the positions ortho and para to the activating tert-butyl group are already substituted. The acetoxy group at the para position directs incoming electrophiles to its ortho positions, which are the 3- and 5-positions of the benzene ring. Therefore, electrophilic substitution is expected to occur at the positions meta to the tert-butyl group.

Nitration: The nitration of substituted phenols is a common electrophilic aromatic substitution reaction. For this compound, nitration is predicted to occur at the positions ortho to the acetoxy group and meta to the tert-butyl group. A plausible method for the nitration of the related p-tert-butylphenol involves using concentrated nitric acid in a solvent like ethanol or ethyl acetate at controlled temperatures. google.com This suggests that similar conditions could be applied to this compound, likely yielding 4-acetoxy-2-tert-butyl-6-nitrophenol as the major product, with the potential for the formation of the dinitro product under more forcing conditions.

Halogenation: Halogenation, such as bromination or chlorination, is also expected to follow the directing effects of the existing substituents. The reaction would likely proceed at the positions ortho to the acetoxy group. The steric hindrance from the bulky tert-butyl group might influence the regioselectivity, favoring substitution at the less hindered 6-position over the 2-position, which is already occupied.

| Reaction | Predicted Major Product | Directing Group Influence |

| Nitration | 4-Acetoxy-2-tert-butyl-6-nitrophenol | Acetoxy group directs ortho; tert-butyl group directs meta. |

| Halogenation | 4-Acetoxy-6-halo-2-tert-butylphenol | Acetoxy group directs ortho; tert-butyl group directs meta. |

Alkylation: Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring. For this compound, this reaction would also be directed to the positions ortho to the acetoxy group. However, Friedel-Crafts reactions are often catalyzed by strong Lewis acids, which can also catalyze the cleavage of the ester group. Therefore, careful selection of the catalyst and reaction conditions would be crucial to achieve selective alkylation of the aromatic ring without affecting the acetoxy group.

Acylation: Similarly, Friedel-Crafts acylation would introduce an acyl group at the positions ortho to the acetoxy group. Acylation is generally less prone to poly-substitution than alkylation because the introduced acyl group is deactivating. As with alkylation, the Lewis acid catalyst could potentially interfere with the acetoxy group, necessitating careful optimization of the reaction conditions.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction chemistry of phenolic compounds is crucial to understanding their role as antioxidants. The presence of the electron-donating hydroxyl and tert-butyl groups on the aromatic ring of this compound makes it susceptible to oxidation, a key characteristic of its function as a radical scavenger.

Mechanisms of Oxidative Degradation and Stabilization

The antioxidant properties of tert-butylated phenols are attributed to the electron-donating nature of the tert-butyl group, which increases the electron density on the aromatic ring and the hydroxyl group. This structural feature stabilizes the compound by slowing down the rate of oxidation and stabilizing the resulting phenoxy radicals formed during antioxidant activity. nih.gov

The process of oxidative degradation can be influenced by various factors. For instance, in the context of photocatalytic degradation of similar compounds like 4-tert-butylphenol (B1678320), the process is affected by the initial concentration of the compound and the dosage of the catalyst. mdpi.com The degradation efficiency can be enhanced or inhibited by the presence of different ions and organic matter in the reaction medium. mdpi.commdpi.com For example, chloride and bicarbonate ions have been shown to enhance the photodegradation of 4-tert-butylphenol, while carbonate and nitrate ions can inhibit the process. mdpi.com

The thermal stability of related compounds like 4-tert-butylphenol has been studied, indicating that decomposition at elevated temperatures can occur through isomerization and dealkylation, likely via a free-radical mechanism. researchgate.net This information provides insight into the potential pathways of degradation for this compound under thermal stress.

Investigation of Radical Scavenging Pathways and Products

Phenolic antioxidants, including derivatives of 2-tert-butylhydroquinone (a related compound), function by scavenging free radicals, thereby interrupting the chain reactions of oxidation. nih.gov The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, resulting in the formation of a more stable phenoxy radical.

The antioxidant activity of these compounds is well-documented. For example, tert-butylhydroquinone (TBHQ), the deacetylated precursor of this compound, is a highly effective antioxidant used in various products to prevent oxidative deterioration. nih.gov The radical scavenging process can lead to the formation of various products. For instance, the oxidation of butylated hydroxyanisole (BHA), a structurally related antioxidant, by peroxidases can generate unstable phenoxy free radicals, which can then dimerize. nih.gov

The effectiveness of radical scavenging can be evaluated using assays such as the ABTS/PP decolorization assay. mdpi.com However, the stoichiometry of the reaction between the antioxidant and the radical species can be complex and may not always correlate directly with the number of phenolic hydroxyl groups. mdpi.com

Controlled Reductive Pathways of the Aromatic System

While the oxidation of phenols is a widely studied area due to their antioxidant properties, the controlled reduction of the aromatic system is a less common transformation for this class of compounds. Generally, the reduction of an aromatic ring requires harsh conditions, such as high pressure and temperature in the presence of a catalyst, a process known as hydrogenation. For instance, the hydrogenation of 4-tert-butylphenol can yield trans-4-tert-butylcyclohexanol. wikipedia.org

In the context of organic chemistry, reduction is defined as the gain of electrons, often accompanied by the gain of hydrogen atoms. youtube.com The reduction of a phenol to a cyclohexanol derivative involves the saturation of the aromatic ring. This type of transformation is typically achieved using specific reducing agents and catalytic systems.

Derivatization Strategies for this compound

Derivatization of this compound can be approached in two main ways: by modifying the free phenolic hydroxyl group after deacetylation or by directly reacting the aromatic ring. These strategies allow for the synthesis of a variety of new compounds with potentially different properties and applications.

Functionalization of the Free Phenolic Hydroxyl (Post-Deacetylation)

Following the removal of the acetyl group to yield 2-tert-butylhydroquinone, the resulting free phenolic hydroxyl groups become available for a range of functionalization reactions. This process is fundamental to creating a diverse array of derivatives.

One of the most common methods for functionalizing phenolic hydroxyl groups is through etherification, such as the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. masterorganicchemistry.comresearchgate.net This method is versatile and can be used to synthesize a wide range of alkyl and aryl ethers. organic-chemistry.orgsci-hub.se For instance, tert-butyl ethers of phenols can be synthesized using tert-butyl bromide in the presence of a catalyst. sci-hub.se

Esterification is another key derivatization strategy. Phenols can be readily converted to esters by reacting them with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions.

Synthesis of Ethers, Esters, and Other Aromatic Derivatives

The synthesis of ethers and esters from the deacetylated form of this compound allows for significant modification of its physical and chemical properties. For example, the formation of tert-butyl ethers can serve as a protective group strategy in multi-step organic syntheses. organic-chemistry.org Various catalysts and reaction conditions have been developed to facilitate the efficient synthesis of these derivatives. organic-chemistry.orgsci-hub.seorganic-chemistry.org

Beyond simple ether and ester formation, the aromatic ring itself can be a site for further derivatization, although the existing substituents will direct the position of new functional groups. Electrophilic aromatic substitution reactions, such as alkylation, are common methods for introducing additional groups onto the phenol ring. For instance, the preparation of tert-butylhydroquinone often involves the Friedel-Crafts alkylation of hydroquinone (B1673460) with tert-butanol (B103910) or isobutylene. google.com

The following table summarizes the types of derivatives that can be synthesized from this compound following deacetylation:

| Derivative Type | General Structure | Synthetic Method |

| Alkyl Ethers | Ar-O-R | Williamson Ether Synthesis |

| Aryl Ethers | Ar-O-Ar' | Williamson Ether Synthesis |

| Esters | Ar-O-C(=O)R | Esterification |

| Further Alkylated Phenols | R'-Ar-OH | Friedel-Crafts Alkylation |

Conjugation and Polymerization Approaches Incorporating this compound Units

The incorporation of this compound into larger molecular structures through conjugation and polymerization represents a key area of research for modifying material properties and enabling specific applications. While direct studies detailing the polymerization of this compound are not extensively documented in publicly available literature, the reactivity of its core phenolic structure suggests potential pathways for such transformations. These approaches can be broadly categorized into the formation of polymer conjugates for applications like solid-phase synthesis and the creation of polymers with repeating phenolic units.

Conjugation to Polymer Supports

One significant application of phenolic compounds is their use as linkers or functional moieties in solid-phase organic synthesis. In this approach, the phenol is attached to a polymer backbone, often a resin, allowing it to act as a support for the sequential synthesis of other molecules. While a direct example for this compound is not readily found, the synthesis of "Polymer-Bound 4-Acetoxy-3-Phenylbenzaldehyde Derivatives" for applications in solid-phase organic synthesis has been reported. This indicates the feasibility of immobilizing acetoxy-phenol structures onto a polymer support. This conjugation typically involves the reaction of the phenolic hydroxyl group (after deacetylation of the acetate group) with a reactive group on the polymer, or by incorporating the monomer during the polymer synthesis itself.

The general strategy for such conjugation would involve:

Functionalization of the Polymer Support: Introduction of reactive sites (e.g., chloromethyl or aminomethyl groups) onto a polymer resin like polystyrene.

Attachment of the Phenol: Reaction of the phenolic hydroxyl of a derivative of this compound with the functionalized polymer to form a stable ether or ester linkage.

Application in Synthesis: The polymer-bound phenol can then be used as a platform for building more complex molecules, with the final product being cleaved from the support.

Enzymatic Polymerization

Enzymatic polymerization has emerged as a green and highly selective method for synthesizing polyphenols. Oxidoreductases, such as horseradish peroxidase (HRP) and laccases, are known to catalyze the oxidative polymerization of various phenol derivatives. These enzymes facilitate the formation of phenoxy radicals, which then couple to form polymers.

Research has demonstrated the successful enzymatic polymerization of related compounds, notably 4-tert-butylphenol. In a typical reaction, the enzyme catalyzes the oxidation of the phenol monomer in the presence of an oxidizing agent like hydrogen peroxide, leading to the formation of a polymer with a backbone consisting of phenylene and oxyphenylene units. nih.gov The general mechanism involves the enzyme abstracting a hydrogen atom from the phenolic hydroxyl group to generate a resonance-stabilized radical, which can then undergo carbon-carbon or carbon-oxygen coupling.

For this compound, a potential enzymatic polymerization pathway would first require the hydrolysis of the acetate group to expose the phenolic hydroxyl, which is necessary for the enzyme-catalyzed oxidation. The resulting 2-tert-butylhydroquinone could then undergo polymerization. The conditions for such a reaction would need to be carefully optimized to control the polymer's molecular weight and structure.

Table 1: Key Parameters in Enzymatic Polymerization of Phenols

| Parameter | Description | Potential Effect on Polymer Properties |

| Enzyme | Type of oxidoreductase (e.g., HRP, Laccase) | Affects regioselectivity of linkages and reaction rate. |

| Solvent | Aqueous, organic, or biphasic systems | Influences enzyme activity, monomer solubility, and polymer precipitation. |

| Oxidizing Agent | e.g., Hydrogen peroxide, Oxygen | Stoichiometry affects reaction initiation and rate. |

| Monomer Structure | Substituents on the phenol ring | Steric and electronic effects influence reactivity and polymer structure. |

| Temperature & pH | Reaction conditions | Affect enzyme stability and activity, and therefore polymerization efficiency. |

Oxidative Coupling Polymerization

Chemical oxidative coupling is another viable route for the polymerization of phenols. This method typically employs metal-based catalysts or strong oxidizing agents to generate phenoxy radicals. While specific studies on this compound are scarce, the principles of oxidative coupling of substituted phenols are well-established. The presence of the tert-butyl group at the ortho position and the acetoxy group at the para position would influence the regioselectivity of the coupling, potentially favoring the formation of specific linkages in the polymer chain. The acetoxy group would likely need to be hydrolyzed to a hydroxyl group prior to polymerization to enable the oxidative coupling reaction.

Table 2: Comparison of Potential Polymerization Methods for this compound Derivatives

| Polymerization Method | Advantages | Challenges |

| Conjugation to Support | Enables use in solid-phase synthesis; controlled attachment. | Not a method for high molecular weight polymer synthesis. |

| Enzymatic Polymerization | Mild reaction conditions; high selectivity; environmentally friendly. | Requires initial hydrolysis of the acetate group; enzyme cost and stability. |

| Chemical Oxidative Coupling | Can produce high molecular weight polymers; versatile catalysts. | Requires hydrolysis of the acetate group; potential for side reactions and less control over polymer structure. |

Mechanistic Investigations and Reaction Dynamics Involving 4 Acetoxy 2 Tert Butylphenol

Kinetic Studies of Reactions Involving 4-Acetoxy-2-tert-butylphenol

Kinetic studies are fundamental to elucidating the mechanisms of chemical reactions. For reactions involving this compound, these studies focus on determining reaction rates, rate constants, and the energetic parameters that govern the transformation of the molecule.

The rate of a chemical reaction is a measure of how quickly reactants are converted into products. youtube.com For a reaction involving this compound, the reaction rate can be expressed in terms of the change in concentration of the reactant or a product over time. The rate constant, k, is a proportionality constant that relates the reaction rate to the concentrations of the reactants.

While specific kinetic data for reactions of this compound are not extensively detailed in the provided literature, the principles of determining reaction rates can be applied. For instance, in the enzymatic oxidation of a related compound, 4-tert-butylphenol (B1678320), the reaction evolves to a pseudo-steady state, with the rate decreasing as the substrate concentration increases. nih.gov This suggests that similar complex kinetics could be at play in reactions involving the acetylated form.

The determination of reaction rates and rate constants for reactions such as the hydrolysis of the ester group or electrophilic aromatic substitution on the phenol (B47542) ring would involve monitoring the concentration of this compound or the appearance of a product over time under controlled conditions.

Below is a hypothetical data table illustrating how reaction rates might be determined for a reaction involving this compound.

| Experiment | Initial [this compound] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻³ |

Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide insight into the transition state of a reaction. wikipedia.org These parameters are derived from the temperature dependence of the rate constant, as described by the Eyring equation, which is a cornerstone of transition state theory. wikipedia.org

Transition state theory posits that reactants are in equilibrium with an activated complex, or transition state, which then proceeds to form the products. wikipedia.org For a reaction involving this compound, the structure of the transition state will be influenced by the nature of the reaction. For example, in a nucleophilic attack on the acetyl group, the transition state would likely involve a tetrahedral intermediate.

Detailed Mechanistic Pathways of Acetoxy Group Transformations

The acetoxy group of this compound is a key functional group that can undergo various transformations. The most common reaction is likely the hydrolysis of the ester to yield 2-tert-butylhydroquinone and acetic acid. This reaction can be catalyzed by either acid or base.

Under basic conditions, the mechanism would involve a nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the acetoxy group. This is followed by the departure of the 2-tert-butyl-4-hydroxyphenoxide ion as the leaving group.

In an acidic environment, the mechanism would begin with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the formation of the products.

Other transformations could include transesterification reactions, where the acetyl group is transferred to another alcohol in the presence of a suitable catalyst.

Influence of tert-Butyl Steric Hindrance on Reaction Selectivity and Rate

The tert-butyl group at the ortho position to the hydroxyl group exerts significant steric hindrance. This steric bulk can have a profound impact on both the rate and selectivity of reactions involving this compound.

For reactions occurring at the phenolic oxygen or the acetyl group, the steric hindrance from the tert-butyl group is less direct. However, for reactions involving the aromatic ring, such as electrophilic aromatic substitution, the tert-butyl group will direct incoming electrophiles to the positions meta to it, which are ortho to the acetoxy group. This steric hindrance can also slow down the rate of reaction by impeding the approach of the electrophile.

In some cases, what is traditionally viewed as steric hindrance might be overcome by other factors. For instance, in the reduction of tert-butyl methyl ketone, the reaction proceeds at a higher rate than that of the less sterically encumbered 2-pentanone, a phenomenon attributed to London dispersion interactions. nih.gov This highlights the complexity of predicting reaction outcomes based solely on steric considerations.

Solvent Effects on the Reaction Mechanisms of this compound

The choice of solvent can significantly influence the rate and mechanism of a reaction. wikipedia.org Solvents can affect the stability of reactants, products, and transition states through various non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. wikipedia.org

For reactions of this compound that involve the formation of charged intermediates or transition states, polar solvents would be expected to increase the reaction rate by stabilizing these charged species. wikipedia.org For example, in a reaction proceeding through a charged transition state, an increase in solvent polarity would accelerate the rate. wikipedia.org Conversely, if the transition state is less charged than the reactants, a more polar solvent would decrease the reaction rate. wikipedia.org

The dielectric constant of the solvent is a key property that influences its ability to stabilize charges. wikipedia.org For instance, water has a high dielectric constant and is a very polar solvent, while a solvent like carbon tetrachloride is nonpolar. chemrxiv.org The effect of the solvent is not limited to its polarity; its ability to act as a hydrogen bond donor or acceptor can also play a crucial role.

Catalytic Influence on the Reactivity Profile of this compound

Catalysts can significantly alter the reactivity of this compound by providing an alternative reaction pathway with a lower activation energy. The type of catalyst used will depend on the specific transformation desired.

For the hydrolysis of the ester group, both acid and base catalysis are common. Solid acid catalysts, such as zeolites, could also be employed, offering advantages in terms of separation and reusability.

For reactions involving the aromatic ring, Lewis acids or Brønsted acids are often used to activate electrophiles in electrophilic aromatic substitution reactions. In the context of related phenol chemistry, zeolites have been shown to be selective catalysts for the alkylation of phenol with tert-butanol (B103910) to produce 4-tert-butylphenol. dntb.gov.ua

The table below summarizes potential catalytic approaches for different transformations of this compound.

| Reaction Type | Catalyst |

| Ester Hydrolysis | H₂SO₄, NaOH |

| Transesterification | Acid or Base Catalyst |

| Electrophilic Aromatic Substitution | AlCl₃, FeCl₃ |

| Fries Rearrangement | Lewis Acids |

Advanced Analytical Methodologies for 4 Acetoxy 2 Tert Butylphenol Research

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatography is fundamental in the analysis of 4-Acetoxy-2-tert-butylphenol, enabling its separation from impurities, reaction byproducts, and other components in a mixture. The choice of technique depends on the compound's volatility, polarity, and the analytical objective, such as purity assessment or preparative isolation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of this compound due to its high resolution and applicability to non-volatile compounds. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve efficient separation.

For phenolic compounds like this compound, reversed-phase HPLC is the most common approach. A C18 (octadecylsilyl) column is frequently used as the stationary phase, offering excellent retention and separation based on hydrophobicity. The mobile phase usually consists of a mixture of water (often acidified with trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is effective for separating compounds with a range of polarities. mdpi.comnih.gov Detection is typically performed using a Diode Array Detector (DAD) or UV-Vis detector, set at a wavelength where the aromatic ring exhibits strong absorbance. mdpi.comnih.gov

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 15 minutes, hold for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile compounds. This compound, as an acetylated ester, possesses sufficient volatility for GC analysis, often with detection by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. epa.gov The use of capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms), provides high-resolution separation. nih.gov

For trace analysis of related phenolic compounds, derivatization is often employed to increase volatility and improve chromatographic performance. oup.com While this compound is already an acetate (B1210297) derivative, further derivatization, for instance with pentafluorobenzyl bromide (PFBBr), can be used to enhance sensitivity for electron capture detection (ECD). epa.govthegoodscentscompany.com In many cases, direct injection without further derivatization is sufficient for purity analysis by GC-MS, which provides both retention time and mass spectral data for confident identification. nih.gov

| Parameter | Condition |

|---|---|

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Splitless (1 µL) |

| Oven Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | m/z 40-450 |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) emerges as a valuable alternative to both HPLC and GC, combining some of the best features of each. It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. libretexts.org SFC is recognized as a "green" technology due to the reduction in organic solvent use. nih.gov For compounds like this compound, SFC can offer faster separations and equilibration times compared to HPLC. libretexts.org

The technique is particularly well-suited for the analysis and purification of moderately polar compounds and isomers. chromatographyonline.com The mobile phase's solvating power can be finely tuned by adjusting pressure, temperature, and the concentration of a polar co-solvent (modifier), such as methanol. researchgate.net This high degree of control allows for the optimization of selectivity, making SFC a powerful tool for isolating this compound in high purity on both analytical and preparative scales.

| Parameter | Condition |

|---|---|

| Column | Diol or Chiral Stationary Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Supercritical CO₂ with Methanol modifier |

| Gradient | 5% to 40% Methanol over 10 minutes |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 275 nm or Mass Spectrometry (MS) |

Advanced Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and for its quantification. High-resolution techniques provide unambiguous data on connectivity, elemental composition, and fragmentation, which are essential for complete characterization.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional (2D) NMR experiments are required for complex and unambiguous structural assignments. nih.gov

For this compound, 2D NMR experiments would confirm the substitution pattern on the aromatic ring and the connectivity of the acetate and tert-butyl groups.

¹H-¹H COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds). This would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions. youtube.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbon atoms to which they are directly attached (¹JCH). This experiment would definitively link each proton signal to its corresponding carbon signal, for example, the nine equivalent protons of the tert-butyl group to the three equivalent methyl carbons. youtube.com

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is crucial for connecting the different fragments of the molecule. For instance, HMBC would show a correlation from the tert-butyl protons to the C2 carbon of the aromatic ring, and from the acetyl methyl protons to the ester carbonyl carbon, confirming the complete molecular structure. youtube.comslideshare.net

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|---|

| 1 | C | - | ~148 | H3, H5 |

| 2 | C | - | ~138 | H3, tert-Butyl H |

| 3 | CH | ~7.1 | ~126 | C1, C5 |

| 4 | C | - | ~145 | H3, H5 |

| 5 | CH | ~7.0 | ~122 | C1, C3 |

| 6 | CH | ~7.2 | ~118 | C2, C4 |

| tert-Butyl C(CH₃)₃ | C | - | ~34 | tert-Butyl H |

| tert-Butyl C(CH₃)₃ | CH₃ | ~1.3 | ~29 | C2, Quaternary C of tert-Butyl |

| Acetyl C=O | C=O | - | ~169 | Acetyl CH₃ |

| Acetyl CH₃ | CH₃ | ~2.3 | ~21 | Acetyl C=O |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental composition. mdpi.com For this compound (C₁₂H₁₆O₂), the calculated exact mass is 192.11503 Da. An HRMS measurement confirming this value within a few parts-per-million (ppm) error provides strong evidence for the molecular formula.

Tandem mass spectrometry (MS/MS) on an HRMS instrument provides detailed information about the molecule's structure through controlled fragmentation. The fragmentation pattern serves as a structural fingerprint. For this compound, characteristic fragmentation pathways would include:

Loss of ketene (B1206846): A primary fragmentation would be the loss of the acetyl group as a neutral ketene molecule (CH₂=C=O, exact mass 42.01056 Da), resulting in the formation of the 2-tert-butylphenol (B146161) radical cation.

Loss of a methyl radical: A subsequent fragmentation, common for tert-butyl groups, is the loss of a methyl radical (CH₃•, exact mass 15.02348 Da) from the parent ion or other fragments to form a more stable secondary carbocation.

Analyzing these high-resolution fragments allows for the confirmation of specific structural motifs within the molecule.

| Ion Formula | Description | Calculated m/z |

|---|---|---|

| [C₁₂H₁₆O₂]⁺• | Molecular Ion | 192.1150 |

| [C₁₀H₁₄O]⁺• | Loss of ketene (C₂H₂O) | 150.1045 |

| [C₁₁H₁₃O₂]⁺ | Loss of methyl radical (CH₃) | 177.0916 |

| [C₉H₁₁O]⁺ | Loss of C₂H₂O and CH₃ | 135.0810 |

| [C₄H₉]⁺ | tert-Butyl cation | 57.0704 |

Exploration of Potential Academic Applications for 4 Acetoxy 2 Tert Butylphenol and Its Derivatives Non Clinical

Applications in Polymer Chemistry and Material Science

The inherent characteristics of the 4-acetoxy-2-tert-butylphenol structure make it a valuable building block in polymer chemistry. The acetylated phenol (B47542) can be used in its protected form to control reactivity during polymerization or can be deprotected to expose the hydroxyl group, which imparts antioxidant properties and allows for further functionalization.

Role as a Monomer or Co-monomer in Advanced Polymer Synthesis

While direct polymerization of this compound is not extensively documented, the behavior of structurally similar compounds provides strong evidence for its potential as a monomer or co-monomer. The phenolic hydroxyl group, once deprotected from its acetate (B1210297) form, can participate in polycondensation reactions. Furthermore, the aromatic ring can be functionalized to introduce polymerizable groups.

Enzymatic polymerization is a key technique for creating polyphenols from phenolic precursors. For instance, studies have demonstrated the successful enzymatic copolymerization of 4-tert-butylphenol (B1678320) with other functional phenols, such as 4-ferrocenylphenol, using horseradish peroxidase (HRP) as a catalyst. nih.gov This process creates polymers with a backbone of linked phenyl and oxyphenylene units. researchgate.net The use of an acetoxy group, as in this compound, serves as a protecting group to prevent unwanted oxidation or reaction at the hydroxyl site during synthesis, allowing for more controlled polymerization.

Another strategy involves introducing polymerizable moieties onto the phenol ring. Research has shown that hindered phenols like 2,6-di-t-butylphenol can be converted into vinyl or isopropenyl derivatives. tandfonline.com These functionalized monomers, including their acetylated forms, can then be copolymerized with common monomers such as styrene (B11656) and methyl methacrylate (B99206) to incorporate the hindered phenol unit directly into the polymer backbone. tandfonline.com This approach creates polymers with built-in functionality.

In some polymerization processes, related compounds like 4-tert-butylphenol act as chain-stoppers or "endcappers" to regulate the molecular weight of polymers like polycarbonates and epoxy resins. penpet.comwikipedia.org This monofunctional nature terminates the growing polymer chain, which is a crucial method for controlling material properties. penpet.comwikipedia.org

Table 1: Polymerization Applications of Tert-Butyl-Phenol Derivatives

| Compound Type | Role in Polymerization | Polymerization Method | Resulting Polymer Type | Reference |

|---|---|---|---|---|

| 4-tert-butylphenol | Co-monomer | Enzymatic (Horseradish Peroxidase) | Functional Copolymers (e.g., Poly(4-ferrocenylphenol-co-4-tert-butylphenol)) | nih.gov |

| O-acetyl-2,6-di-t-butyl-4-vinylphenol | Co-monomer | Radical Copolymerization | Copolymers with Styrene, Methyl Methacrylate, etc. | tandfonline.com |

| 4-tert-butylphenol | Chain Stopper / Endcapper | Polycondensation | Polycarbonates, Epoxy Resins | penpet.comwikipedia.org |

Antioxidant Properties in Polymer Stabilization and Degradation Prevention

Tert-butylated phenols are a well-established class of antioxidants widely used to protect polymeric materials from degradation. nih.gov The bulky tert-butyl group adjacent to the hydroxyl moiety enhances the stability of the phenoxy radical formed during the free-radical scavenging process, making it a highly effective antioxidant. nih.gov These compounds are incorporated into a wide array of polymers, including rubber, plastics, adhesives, and coatings, to prevent oxidation during processing and throughout the product's lifespan. nih.govindustrialchemicals.gov.au

The primary function of these phenolic antioxidants is to interrupt the chain reactions of auto-oxidation by donating a hydrogen atom to neutralize free radicals. vinatiorganics.com Molecules like 2,4-di-tert-butylphenol (B135424) and its derivatives are used as intermediates in the manufacturing of commercial antioxidants for polyolefins. vinatiorganics.com

In the context of this compound, the acetoxy group can be seen as a latent form of the active antioxidant. The polymer can be synthesized with the protected phenol and later deacetylated to unmask the active hydroxyl group. Alternatively, polymers can be created by copolymerizing vinylated derivatives of acetylated phenols, thereby building the antioxidant functionality directly into the material's structure for long-term stability and reduced leaching. tandfonline.com

Development of Functional Materials Incorporating this compound Moieties

The incorporation of this compound moieties into polymer structures opens pathways to creating advanced functional materials with tailored properties. The phenolic unit can serve as a scaffold for further chemical modifications, leading to materials with capabilities beyond simple structural integrity or stability.

A notable example is the post-polymerization modification of polymers containing tert-butylphenol units. Copolymers of 4-tert-butylphenol have been chemically altered by alkylating the free hydroxyl groups and subsequently using "click chemistry" to attach functional molecules like β-cyclodextrin. nih.gov The resulting material exhibits host-guest chemistry, where the cyclodextrin (B1172386) cavities can form inclusion complexes with the ferrocene (B1249389) or tert-butyl groups on the polymer, creating a "self-including" functional polymer with potential applications in sensing or controlled release. nih.gov This demonstrates how a simple phenolic monomer can be the basis for a complex, functional macromolecular system.

Catalytic Applications and Ligand Design

The electron-rich nature and sterically hindered structure of tert-butylated phenols make them and their derivatives attractive candidates for applications in catalysis, both as precursors to ligands for metal complexes and potentially as organocatalysts themselves.

Use as a Precursor for Ligands in Transition Metal Catalysis

Phenol derivatives are fundamental precursors for a variety of ligands used in transition metal catalysis. The hydroxyl group provides a convenient attachment point for coordinating with a metal center, while the substituents on the aromatic ring can be modified to tune the steric and electronic properties of the resulting catalyst.

Research has demonstrated the synthesis of complex ligands from substituted phenols for coordination with various transition metals, including cobalt, iron, titanium, and ruthenium. researchgate.netnih.gov For example, new tridentate ligands based on 2-tert-butyl-4-methylphenol (B42202) have been synthesized to investigate their coordination properties with iron (III). Similarly, cobalt (III) complexes have been prepared with different 4,6-di-tert-butyl-N-(aryl)-o-iminobenzosemiquinone ligands. These complexes are instrumental in studying metal-organic frameworks and oxidation catalysis. researchgate.net

The synthesis of pyridinyl alcoholato ligands, which are structurally related to phenolic compounds, and their subsequent reaction with titanium, zirconium, or ruthenium precursors, yields catalysts for reactions like olefin metathesis. nih.gov this compound can serve as a versatile starting material in such syntheses. The acetoxy group can be hydrolyzed to reveal the phenol, which can then be incorporated into a larger ligand structure, such as a Schiff base or a multidentate N,O-ligand, designed to coordinate with a specific transition metal and facilitate a catalytic transformation.

Table 2: Examples of Catalytic Systems Derived from Phenolic Precursors

| Phenolic Precursor Type | Metal Center | Ligand Type | Potential Catalytic Application | Reference |

|---|---|---|---|---|

| 2-tert-butyl-4-methylphenol | Fe(III), Co(III) | Tridentate Schiff Base, Iminobenzosemiquinone | Coordination Chemistry, Oxidation | researchgate.net |

| Pyridinyl Alcohols | Ti(IV), Zr(IV) | Pyridinyl Alcoholato | Polymerization Reactions | nih.gov |

| Pyridinyl Alcohols | Ru(II) | Pyridinyl Alcoholato with N-heterocyclic carbene (NHC) | Olefin Metathesis | nih.gov |

Organocatalytic Properties of Synthesized Derivatives

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, is a rapidly growing field. While hindered phenols are primarily known for their antioxidant activity (radical scavenging) and as components of metal-based catalysts, the direct use of their derivatives as organocatalysts is a less explored area. Based on available research, there is limited information specifically detailing the organocatalytic properties of derivatives synthesized from this compound. This represents an area with potential for future academic investigation, where the chiral environment of a functionalized hindered phenol could potentially be exploited for asymmetric catalysis.

Photochemical and Optoelectronic Applications

The unique electronic and structural characteristics of this compound, a sterically hindered phenolic ester, suggest its potential for exploration in various photochemical and optoelectronic applications. The interplay between the acetylated phenolic group and the bulky tert-butyl substituent can impart desirable properties for advanced materials.

Photostability and UV Absorption Characteristics in Advanced Materials

Hindered phenolic compounds are widely recognized for their role as antioxidants and UV stabilizers in polymeric materials. The acetylation of the hydroxyl group in this compound is anticipated to enhance its photostability. The conversion of the phenolic hydroxyl to an ester group can prevent the formation of phenoxy radicals, which are key intermediates in the photodegradation pathways of phenolic compounds. Research on analogous systems, such as acetylated lignin, has demonstrated that acetylation decreases the extent of photodegradation by inhibiting the cleavage of β-O-4 aryl ether linkages and consequently reducing the generation of phenoxy radicals and chromophoric structures. researchgate.net

Table 1: Anticipated UV Absorption and Photostability Properties of this compound in a Polymer Matrix

| Property | Expected Characteristic | Rationale |

| UV Absorption Range | 280 - 320 nm | Based on the phenolic chromophore with an ester substituent. |

| Photostability | High | Acetylation of the hydroxyl group prevents the formation of reactive phenoxy radicals. |

| Mechanism of Action | UV absorption and energy dissipation | The aromatic ring absorbs UV radiation, and the ester group enhances stability. |

Potential in Organic Electronic Devices or Photoinitiator Systems

The application of hindered phenol derivatives is also being explored in the realm of organic electronics. While direct studies on this compound are limited, the electronic properties of structurally related compounds suggest potential utility. The electron-donating nature of the tert-butyl group and the electronic modifications introduced by the acetoxy group could influence the charge transport properties of materials they are incorporated into. For instance, derivatives of hindered phenols have been investigated as components in host materials for organic light-emitting diodes (OLEDs), where they can contribute to achieving high efficiencies.

In the context of photoinitiator systems, phenolic compounds and their derivatives are integral to the curing of certain resins. While traditional phenolic resins are typically cured with heat and catalysts, there is ongoing research into photocurable resin systems. Although not a direct photoinitiator itself, this compound could potentially act as a co-initiator or a stabilizer in such formulations. Its role would be to control the curing kinetics and enhance the long-term stability of the cured material by scavenging free radicals that could lead to degradation. The development of novel reactive phenolic resins containing acetyl groups that can be chemically modified suggests a pathway for creating photo-responsive materials. researchgate.net

Role in Advanced Analytical Chemistry Methodologies

The stability and defined chemical structure of this compound make it a candidate for use in advanced analytical chemistry methodologies, particularly in the analysis of complex mixtures containing other phenolic compounds.

Use as a Reference Standard in Complex Chromatographic Separations

In chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), the use of internal and external standards is crucial for accurate quantification. A suitable reference standard should be stable, pure, and have a retention time that does not interfere with the analytes of interest. Phenolic compounds, including deuterated versions of 4-tert-butylphenol, are already employed as internal standards in the analysis of environmental and food samples for other phenols. oiv.intoiv.int

Given its stability due to the acetylated hydroxyl group, this compound could serve as an excellent internal or reference standard, especially in methods developed for the analysis of other phenolic antioxidants or their degradation products. Its chromatographic behavior would be distinct from the more polar free phenols, allowing for good separation and reliable quantification.

Table 2: Potential Chromatographic Applications of this compound as a Reference Standard

| Chromatographic Technique | Potential Application | Key Advantages |

| Reverse-Phase HPLC | Internal standard for the analysis of phenolic antioxidants in polymers and consumer products. | Good resolution from more polar phenolic compounds; high stability during analysis. |

| Gas Chromatography (GC) | Reference standard for the identification and quantification of hindered phenols in environmental samples. | Thermally stable; provides a distinct peak for accurate integration. |

Development of Novel Detection Reagents Based on this compound Reactivity

The chemical reactivity of this compound can be harnessed for the development of novel detection reagents. Derivatization is a common strategy in analytical chemistry to enhance the detectability of analytes. The acetyl group in this compound can function as a protecting group that can be selectively removed under specific conditions (e.g., hydrolysis) to yield the free phenol, 2-tert-butylphenol (B146161).

This free phenol can then undergo a reaction that produces a colored or fluorescent product, allowing for spectrophotometric or fluorometric detection. For example, the regenerated phenol could be coupled with a diazonium salt to form a brightly colored azo dye. The initial acetylated compound would not undergo this reaction, providing a basis for a selective detection method. This approach could be valuable in developing new analytical assays for the detection of specific enzymes (e.g., esterases) or for creating selective derivatizing agents for other molecules. The synthesis of various derivatives from related phenolic compounds demonstrates the feasibility of modifying these structures for specific analytical purposes. mdpi.com

In Vitro and Mechanistic Biological Interactions of 4 Acetoxy 2 Tert Butylphenol Non Clinical Focus

Antioxidant Activity and Free Radical Scavenging Mechanisms in Model Systems

The antioxidant capacity of 4-Acetoxy-2-tert-butylphenol is indirect; the parent molecule exhibits limited reactivity due to the ester linkage at the para-position. The potent free radical scavenging activity is observed only after enzymatic or chemical hydrolysis (deacetylation) to 2-tert-butylhydroquinone (TBHQ). The resulting hydroquinone (B1673460) structure is a highly effective antioxidant.

Once converted to TBHQ, the compound employs a multi-faceted approach to neutralize free radicals, primarily through Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) mechanisms. The hydroquinone moiety, with its two hydroxyl groups, can readily donate a hydrogen atom from one of its hydroxyl groups to a free radical (R•), effectively neutralizing it and forming a stable semiquinone radical intermediate. This intermediate is resonance-stabilized, which reduces its reactivity. It can then donate a second hydrogen atom to another free radical, resulting in the formation of the stable, non-radical species, 2-tert-butyl-1,4-benzoquinone (B1215510) (TBQ) researchgate.netresearchgate.netresearchgate.net.

The conversion of the 4-acetoxy group to a 4-hydroxyl group is the critical step that "activates" the compound's antioxidant potential. The resulting 1,4-dihydroxybenzene (hydroquinone) structure is essential for efficient redox cycling. The two hydroxyl groups in the para position work synergistically to donate hydrogen atoms or electrons.

The presence of the bulky tert-butyl group at the ortho position influences the antioxidant activity by providing steric hindrance. This steric effect can modulate the reactivity of the adjacent hydroxyl group and enhance the stability of the resulting phenoxyl radical, preventing it from participating in further undesirable reactions. Studies comparing hydroquinone (HQ), TBHQ, and 2,5-di-tert-butylhydroquinone (B1670977) (DTBHQ) have demonstrated the role of this steric hindrance. While HQ is highly reactive, the presence of one tert-butyl group in TBHQ provides a balance of reactivity and stability. The addition of a second bulky group, as in DTBHQ, can sometimes over-hinder the molecule, reducing its ability to interact with and neutralize certain radicals electrochemsci.org.

| Compound | Key Structural Feature | Antioxidant Mechanism | Relative Activity |

|---|---|---|---|

| This compound | Blocked 4-hydroxyl group (acetoxy ester) | Requires deacetylation for activity | Low / Inactive |

| 2-tert-butylhydroquinone (TBHQ) | Two free hydroxyl groups in para position | Direct Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) | High researchgate.net |

Enzyme Modulation Studies in Cell-Free Systems

The interactions of this compound and its active metabolite, TBHQ, with enzymes have been investigated in various cell-free assays. These studies reveal specific modulatory effects on enzymes involved in inflammation and other biological pathways.

In studies using purified enzymes, the active metabolite TBHQ has been shown to be a selective modulator of enzymes in the arachidonic acid pathway. Specifically, TBHQ inhibits the activity of 5-lipoxygenase (5-LO) in human neutrophils with a reported IC50 value of 13.5 µM tandfonline.com. Lipoxygenases are enzymes involved in the synthesis of leukotrienes, which are inflammatory mediators.

Conversely, in the same in vitro assays conducted on purified enzymes, TBHQ did not affect the activity of either cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) tandfonline.com. This indicates a degree of selectivity in its enzymatic modulation, preferentially targeting the lipoxygenase pathway over the cyclooxygenase pathway.

| Enzyme Target | Observed Effect | Potency (IC50) | Source |

|---|---|---|---|

| 5-Lipoxygenase (5-LO) | Inhibition | 13.5 µM | tandfonline.com |

| Cyclooxygenase-1 (COX-1) | No effect | Not applicable | tandfonline.com |

| Cyclooxygenase-2 (COX-2) | No effect | Not applicable | tandfonline.com |

Structure-activity relationship studies, comparing TBHQ with structurally related compounds, highlight the importance of the substitution pattern on the hydroquinone ring for enzyme inhibition. For instance, 2,5-di-tert-butylhydroquinone (DTBHQ), which has a second tert-butyl group, is a potent inhibitor of both 5-LO (IC50 = 1.8 µM) and COX-2 (IC50 = 14.1 µM) tandfonline.com.

The comparison between TBHQ and DTBHQ reveals that:

For 5-LO Inhibition: The addition of a second tert-butyl group increases inhibitory potency nearly 7.5-fold.

For COX-2 Inhibition: The presence of a second tert-butyl group is necessary for activity, as TBHQ shows no inhibition while DTBHQ is an active inhibitor tandfonline.com.

These findings suggest that the size and position of the alkyl substituents on the hydroquinone ring are critical determinants of both the potency and selectivity of enzyme inhibition. The additional steric bulk and lipophilicity of DTBHQ may facilitate a more favorable interaction with the active sites of these enzymes.

Future Research Directions and Unanswered Questions in 4 Acetoxy 2 Tert Butylphenol Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted phenols is a cornerstone of organic chemistry, yet there remains a continuous drive for methodologies that are more efficient, cost-effective, and environmentally benign. For 4-Acetoxy-2-tert-butylphenol, future research could focus on moving beyond traditional acylation and alkylation techniques.

Key Research Objectives:

Green Catalysis: Current industrial preparations of precursors like 4-tert-butylphenol (B1678320) often rely on acid-catalyzed alkylation of phenol (B47542) with isobutene wikipedia.org. Future work should investigate the use of solid acid catalysts, such as zeolites or montmorillonite (B579905) clays, which can offer benefits like easier separation, reusability, and reduced corrosive waste streams taylorandfrancis.com.

Enzymatic Acylation: Biocatalysis presents a highly selective and sustainable alternative to chemical acylation. Research into lipases or esterases that can efficiently catalyze the acetylation of 2-tert-butylphenol (B146161) derivatives could lead to milder reaction conditions, minimal byproduct formation, and a significantly improved environmental footprint.

Flow Chemistry Processes: Continuous flow reactors could be developed for the synthesis of this compound. This approach offers enhanced control over reaction parameters (temperature, pressure, and stoichiometry), leading to higher yields, improved safety, and the potential for seamless, scalable production.

Table 1: Comparison of Potential Synthetic Approaches

| Methodology | Potential Advantages | Key Research Challenges |

|---|---|---|

| Traditional Friedel-Crafts Alkylation & Acylation | Established and well-understood | Use of corrosive catalysts, solvent waste, potential for side products |

| Solid Acid Catalysis (e.g., Zeolites) | Catalyst reusability, reduced waste, enhanced selectivity taylorandfrancis.com | Catalyst deactivation, optimizing pore size and acidity for specific substrates |

| Enzymatic Acylation | High selectivity, mild conditions, environmentally friendly | Enzyme stability, substrate scope, cost of biocatalyst |

| Continuous Flow Synthesis | Precise reaction control, scalability, enhanced safety | Initial setup cost, potential for channel clogging |

Discovery of Unprecedented Reactivity and Transformation Pathways

The reactivity of this compound is dictated by its three primary functional regions: the phenolic hydroxyl group (after deacetylation), the acetate (B1210297) ester, and the aromatic ring. While reactions of simpler phenols are well-known, the interplay between these groups could lead to novel chemical transformations.

Controlled Oxidation: The oxidation of hindered phenols, such as 2,4,6-tri-t-butylphenol, can lead to the formation of cyclohexadienone derivatives rsc.org. Future studies could explore the selective oxidation of this compound to access unique molecular scaffolds, with the acetate group potentially directing or influencing the reaction outcome.

Ortho-Functionalization: The tert-butyl group at the 2-position provides steric hindrance, which could be exploited for selective functionalization at the less hindered 6-position. Directed ortho-metalation or other C-H activation strategies could be investigated to introduce new substituents, creating a library of novel derivatives.

Ester Group as a Directing Group: The reactivity of the acetate group itself is an area ripe for exploration. Beyond simple hydrolysis, it could be used as a directing group in transition-metal-catalyzed cross-coupling reactions or as a leaving group in nucleophilic aromatic substitution reactions under specific conditions. For example, its precursor, 4-tert-butylphenol, is used in the synthesis of calixarenes through condensation with formaldehyde (B43269) wikipedia.org. Investigating analogous polymerization or macrocyclization reactions with this compound could yield novel materials.

Advanced Computational Modeling for Predictive Chemical Biology and Materials Science

Computational chemistry provides powerful tools to predict molecular behavior and guide experimental work, saving both time and resources. For this compound, a significant unanswered question is its potential biological activity and utility in materials.